1,3-Dioleoyl-2-palmitoylglycerol

Catalog No.
S613826
CAS No.
1716-07-0
M.F
C55H102O6
M. Wt
859.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioleoyl-2-palmitoylglycerol

CAS Number

1716-07-0

Product Name

1,3-Dioleoyl-2-palmitoylglycerol

IUPAC Name

(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3

InChI Key

PPTGNVIVNZLPPS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(9Z)-9-Octadecenoic Acid 1,1’-[2-[(1-Oxohexadecyl)oxy]-1,3-propanediyl] Ester; 1,3-Dioleo-2-palmitin; 2-Palmito-1,3-diolein; Glyceryl 1,3-dioleate 2-palmitate; Triglyceride OPO,sn;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC

Structure and Occurrence:

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a specific type of triglyceride, a molecule composed of three fatty acids linked to a glycerol backbone. In OPO, the fatty acids at the 1st and 3rd positions (sn-1 and sn-3) are oleic acid, while the fatty acid at the 2nd position (sn-2) is palmitic acid . This specific arrangement of fatty acids is naturally found in high concentrations in human breast milk, particularly in colostrum, the first milk produced after childbirth .

Potential Health Benefits:

OPO has been the subject of research due to its potential health benefits, particularly for infants. Studies suggest that OPO in infant formula may offer several advantages compared to standard formulas containing different triglycerides . These potential benefits include:

  • Improved fat and calcium absorption: OPO may enhance the absorption of essential fatty acids and calcium, which are crucial for infant development .
  • Reduced constipation: Some research suggests OPO may help alleviate constipation in formula-fed infants .
  • Possible role in bone development: Studies indicate that OPO in infant formula might positively influence bone development by promoting calcium absorption .

1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride characterized by having two oleoyl groups at the 1 and 3 positions of the glycerol backbone, while the 2 position is occupied by a palmitoyl group. This compound is notable for its unique fatty acid composition, which mimics that of human milk fat, making it particularly relevant in infant nutrition. The molecular formula for 1,3-dioleoyl-2-palmitoylglycerol is C55H102O6C_{55}H_{102}O_6 .

The structured lipid plays a significant role in formulating infant formulas, as it provides a source of essential fatty acids that are crucial for infant growth and development. The specific arrangement of fatty acids in this triglyceride influences its digestion and absorption, particularly the preferential absorption of palmitic acid at the sn-2 position, which enhances its nutritional value .

OPO's mechanism of action in infants is still under investigation, but several potential benefits are linked to its structural similarity to HMF [, ]. Here are some proposed mechanisms:

  • Improved fat absorption: The specific positioning of palmitic acid at the sn-2 position might enhance fat digestion and absorption in infants compared to triacylglycerols with a random fatty acid distribution [, ].
  • Beneficial gut microbiota: OPO might promote the growth of beneficial gut bacteria, leading to improved digestion and immune function [].
  • Bone development: Studies suggest OPO may improve calcium absorption and bone mineralization in infants [].

The synthesis of 1,3-dioleoyl-2-palmitoylglycerol typically involves several enzymatic reactions, primarily catalyzed by lipases. One common method includes:

  • Esterification: The reaction between palmitic acid and glycerol to form tripalmitin.
  • Interesterification: The incorporation of oleic acid into tripalmitin to yield 1,3-dioleoyl-2-palmitoylglycerol. This process can be facilitated using various lipases such as those derived from Thermomyces lanuginosus or Candida species .

These reactions are often conducted under controlled conditions to optimize yield and specificity.

1,3-Dioleoyl-2-palmitoylglycerol exhibits several biological activities that are beneficial for health:

  • Nutritional Benefits: It serves as an effective source of energy and essential fatty acids in infant formulas, closely resembling the lipid profile of human breast milk .
  • Digestive Efficiency: The specific arrangement of fatty acids enhances the absorption of palmitic acid, which is critical for infant growth and brain development .
  • Potential Health Effects: Studies suggest that structured lipids like 1,3-dioleoyl-2-palmitoylglycerol may have positive effects on metabolic health and could help in reducing obesity-related issues due to their influence on fat metabolism .

The synthesis methods for 1,3-dioleoyl-2-palmitoylglycerol include:

  • Enzymatic Synthesis: Utilizing lipases to catalyze the esterification and interesterification processes.
    • Example: A three-step method involving low-temperature fractionation of palm oil to isolate fatty acids followed by enzymatic reactions to produce the desired triglyceride .
  • Chemoenzymatic Methods: Combining chemical and enzymatic steps to enhance efficiency and yield.
    • This method often includes transvinylation reactions to create vinyl esters before proceeding with enzymatic synthesis .
  • Immobilized Lipase Techniques: Employing immobilized enzymes on solid supports to facilitate continuous production processes .

The primary applications of 1,3-dioleoyl-2-palmitoylglycerol include:

  • Infant Nutrition: Used as a key ingredient in infant formulas to mimic human milk fat composition.
  • Food Industry: Acts as a fat replacer or enhancer in various food products due to its favorable nutritional properties.
  • Nutraceuticals: Potential use in dietary supplements aimed at improving metabolic health and providing essential fatty acids.

Several compounds share structural similarities with 1,3-dioleoyl-2-palmitoylglycerol. Notable examples include:

Compound NameStructure DescriptionUnique Features
1,3-Dipalmitoyl-2-oleoylglycerolTwo palmitic acids at positions 1 and 3Higher palmitic acid content; less digestible than OPO
1,2-Dioleoyl-3-palmitoylglycerolOleic acid at position 1 and 2; palmitic at 3Different positional isomerism affects absorption rates
TripalmitinThree palmitic acidsLacks oleic acid; less beneficial for infant nutrition

These compounds differ mainly in their fatty acid composition and positional arrangements, which significantly affect their biological activity and applications.

Physical Description

Solid

XLogP3

22.2

Hydrogen Bond Acceptor Count

6

Exact Mass

858.76764097 g/mol

Monoisotopic Mass

858.76764097 g/mol

Heavy Atom Count

61

LogP

19.98

UNII

VLQ6P59TQY

Wikipedia

2-palmito-1,3-diolein

Dates

Modify: 2024-04-14

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